molecular formula C20H27N5O4S B5527411 4-(2-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine

4-(2-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine

Cat. No. B5527411
M. Wt: 433.5 g/mol
InChI Key: KUBUQMRMCUEVRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the chemical structure of interest involves several sophisticated chemical reactions. For instance, a study by Bhat et al. (2018) discusses a one-pot Biginelli synthesis that includes a compound containing both piperazine and morpholine moieties. This method yields dihydropyrimidinone derivatives through a reaction involving enaminones, urea, and various substituted benzaldehydes, demonstrating an efficient synthesis route for complex molecules (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to our chemical of interest has been elucidated using advanced techniques such as single crystal X-ray crystallography. This method provides detailed insights into the three-dimensional arrangement of molecules, highlighting the spatial configuration of the morpholine moiety and its interaction within the compound structure (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with morpholine and piperazine structures often lead to the formation of products with significant biological activity. For example, the synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen indicates a strategic approach to improve drug delivery through chemical modification, showcasing the compound's reactivity and potential in pharmaceutical applications (Rautio et al., 2000).

Physical Properties Analysis

The physical properties of compounds containing morpholine and piperazine units, such as solubility and lipophilicity, are crucial for their application in drug design and delivery. Studies on prodrugs of naproxen with morpholinyl and methylpiperazinyl groups have revealed enhancements in skin permeation, highlighting the impact of chemical modifications on the physical properties of pharmaceutical compounds (Rautio et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the structural configuration of the morpholine and piperazine groups within the compound. For example, the study of morpholinopyrimidine derivatives as anti-inflammatory agents shows how the incorporation of these moieties into compounds can result in significant biological activity, indicating the chemical versatility and potential therapeutic value of such structures (Fatima et al., 2023).

Mechanism of Action

The mechanism of action of this compound is not known, as it likely depends on the specific biological target it interacts with .

Future Directions

Future research could involve further investigation into the synthesis, reactions, and biological activity of this compound. This could include developing more efficient synthesis methods, studying its reactivity with various reagents, and testing its activity against different biological targets .

properties

IUPAC Name

4-[2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-16-14-19(23-10-12-29-13-11-23)22-20(21-16)24-6-8-25(9-7-24)30(26,27)18-5-3-4-17(15-18)28-2/h3-5,14-15H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBUQMRMCUEVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-{4-[(3-Methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine

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